molecular formula C10H10F2O B2858813 1-[3-(Difluoromethyl)phenyl]propan-1-one CAS No. 1806577-45-6

1-[3-(Difluoromethyl)phenyl]propan-1-one

Cat. No.: B2858813
CAS No.: 1806577-45-6
M. Wt: 184.186
InChI Key: BACRKYWLJBIOQH-UHFFFAOYSA-N
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Description

1-[3-(Difluoromethyl)phenyl]propan-1-one is an organic compound with the molecular formula C10H10F2O It is characterized by the presence of a difluoromethyl group attached to a phenyl ring, which is further connected to a propanone moiety

Scientific Research Applications

1-[3-(Difluoromethyl)phenyl]propan-1-one has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of fluorinated compounds.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials with unique properties

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H227, H315, H319, and H335 . These indicate that the compound is combustible, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Preparation Methods

The synthesis of 1-[3-(Difluoromethyl)phenyl]propan-1-one typically involves the introduction of the difluoromethyl group onto the phenyl ring, followed by the formation of the propanone structure. One common method involves the reaction of 3-(difluoromethyl)benzaldehyde with a suitable reagent to form the desired ketone. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of catalysts .

Chemical Reactions Analysis

1-[3-(Difluoromethyl)phenyl]propan-1-one undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1-[3-(Difluoromethyl)phenyl]propan-1-one and its derivatives involves interactions with specific molecular targets. The difluoromethyl group can enhance the compound’s stability and bioavailability, making it a valuable moiety in drug design. The exact pathways and targets depend on the specific application and derivative being studied .

Comparison with Similar Compounds

1-[3-(Difluoromethyl)phenyl]propan-1-one can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-[3-(difluoromethyl)phenyl]propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F2O/c1-2-9(13)7-4-3-5-8(6-7)10(11)12/h3-6,10H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BACRKYWLJBIOQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC=CC(=C1)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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